Advanced Characterization and Synthetic Utility of 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4)
Advanced Characterization and Synthetic Utility of 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4)
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly substituted anilines serve as critical scaffolds for the development of targeted therapeutics, including kinase inhibitors and PROTAC degraders. 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4) is a uniquely functionalized building block that offers a versatile platform for late-stage functionalization[1][2]. By strategically positioning an electron-donating methoxy group, a sterically tuning methyl group, and a cross-coupling-ready bromine atom around an aniline core, this molecule provides orthogonal reactivity pathways essential for complex API (Active Pharmaceutical Ingredient) synthesis.
This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, analytical mass spectrometry profiles, and a field-proven synthetic protocol.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of 5-Bromo-2-methoxy-4-methylaniline lies in its tetrasubstituted benzene ring. The interplay between the strongly activating amino ( −NH2 ) and methoxy ( −OCH3 ) groups, combined with the weakly activating methyl ( −CH3 ) group, creates a highly specific electronic environment[1]. The bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][3].
To facilitate drug design parameters, the following table summarizes the key physicochemical and computational metrics of the compound[1][2][3]:
| Property | Value / Description |
| CAS Number | 808133-98-4 |
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.07 g/mol |
| SMILES | COC1=CC(C)=C(Br)C=C1N |
| Fraction sp3 ( Fsp3 ) | 0.25 |
| CLogP (Lipophilicity) | 2.26 – 2.75 |
| Physical State | Light brown to beige solid |
Structural Reactivity Mapping
Understanding the localized reactivity of each functional group is critical for designing synthetic routes. The diagram below illustrates the orthogonal reaction nodes available on the scaffold.
Fig 1: Orthogonal reactivity nodes of 5-Bromo-2-methoxy-4-methylaniline.
Advanced Synthesis Protocol: The Hofmann Rearrangement Route
While direct bromination of 2-methoxy-4-methylaniline often leads to a mixture of regioisomers due to the competing directing effects of the amino and methoxy groups, a more regioselective approach involves the Hofmann rearrangement of 5-bromo-2-methoxy-4-methylbenzamide[4].
Causality in Experimental Design: The Hofmann rearrangement is deliberately chosen here because it converts a primary amide to a primary amine with the loss of one carbon atom (as carbon monoxide), while strictly retaining the configuration and regiochemistry of the aromatic ring. By utilizing sodium methoxide ( NaOMe ) in methanol, the highly reactive isocyanate intermediate is immediately trapped as a stable methylcarbamate. This prevents the formation of unwanted urea byproducts, ensuring a high-yielding, scalable process[4].
Step-by-Step Methodology
Reagents Required:
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5-bromo-2-methoxy-4-methylbenzamide (6.0 g, 24.6 mmol)
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25% NaOMe solution in Methanol (21 mL, 98.4 mmol)
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Bromine ( Br2 ) (1.4 mL, 27.1 mmol)
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Potassium Hydroxide ( KOH ) (5.5 g, 98.4 mmol)
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Anhydrous Methanol ( MeOH ) and Ethanol ( EtOH )
Phase 1: Carbamate Formation
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Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, suspend 5-bromo-2-methoxy-4-methylbenzamide (6.0 g) in anhydrous MeOH (40 mL) and 25% NaOMe solution (21 mL)[4].
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Halogenation: Cool the slurry to 5°C using an ice bath. Add Bromine (1.4 mL) dropwise. Note: This step is highly exothermic and will result in a cloudy solution. Maintain the temperature strictly below 10°C during addition to prevent side-reactions[4].
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Rearrangement: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux for 1 hour to drive the rearrangement to the methylcarbamate intermediate[4].
-
Concentration: Remove the methanol solvent under vacuum.
Phase 2: Base Hydrolysis & Isolation 5. Hydrolysis: Re-dissolve the crude methylcarbamate residue in EtOH (50 mL). Add KOH (5.5 g) and reflux the mixture for 16 hours to fully hydrolyze the carbamate into the free amine[4]. 6. Extraction: Dilute the reaction mixture with H2O (300 mL) and extract the aqueous layer with Diethyl Ether ( Et2O , 3×100 mL)[4]. 7. Purification: Combine the organic layers, filter through a pad of silica gel to remove polar impurities, and evaporate to dryness. 8. Yield: The process yields approximately 4.8 g (90% yield) of pure 5-bromo-2-methoxy-4-methylaniline as a light brown solid[4].
Fig 2: Two-phase synthesis workflow via Hofmann rearrangement and hydrolysis.
Analytical Characterization: Mass Spectrometry
For researchers conducting LC-MS/MS or ion mobility spectrometry, accurate mass-to-charge ( m/z ) ratios and Collision Cross Section (CCS) values are vital for identifying 5-bromo-2-methoxy-4-methylaniline in complex reaction mixtures. Based on computational models from PubChemLite, the compound exhibits the following predicted ionization profile[5][6]:
| Ion Adduct | Exact Mass ( m/z ) | Predicted CCS ( A˚2 ) |
| [M+H]+ | 216.00186 | 136.9 |
| [M+Na]+ | 237.98380 | 149.4 |
| [M−H]− | 213.98730 | 143.4 |
| [M+NH4]+ | 233.02840 | 159.2 |
Note: The presence of the bromine atom will result in a characteristic 1:1 isotopic doublet in the mass spectrum (due to 79Br and 81Br ), which serves as a highly reliable diagnostic signature during analytical verification.
Safety, Handling, and Storage
As with many halogenated anilines, 5-bromo-2-methoxy-4-methylaniline requires strict laboratory safety protocols to ensure both personnel safety and chemical stability[7].
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Reactivity & Stability: The compound is stable under recommended temperatures and pressures but is sensitive to prolonged light exposure and strong oxidizing agents[7].
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Storage Conditions: It must be stored in a tightly closed container in a dark place, ideally under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to prevent oxidative degradation of the amine[7][8].
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Thermal Decomposition: In the event of a fire or extreme thermal stress, the compound decomposes to release highly toxic gases, including Carbon oxides ( COx ), Nitrogen oxides ( NOx ), and Hydrogen bromide ( HBr )[7].
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PPE Requirements: Standard handling requires a NIOSH-approved respirator (if dust is generated), chemical-resistant gloves, and safety goggles. It is a known irritant to the skin, eyes, and respiratory tract[7].
References
-
ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | Food Contact Materials Regulations Database." Retrieved from:[Link]
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Université du Luxembourg (PubChemLite). "5-bromo-2-methoxy-4-methylaniline (C8H10BrNO)." Retrieved from:[Link]
Sources
- 1. Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. EnamineStore [enaminestore.com]
- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 7. aksci.com [aksci.com]
- 8. 848358-81-6|2-Amino-4-bromo-5-methylphenol|BLD Pharm [bldpharm.com]

